3-Amino-3-(3-tert-butoxyphenyl)propanoic acid

Physicochemical Characterization Drug Formulation Solubility Enhancement

Standard β-amino acids lack the steric and electronic profile of meta-tert-butoxyphenyl substitution, compromising synthetic routes and biological activity. This compound (CAS 372144-15-5) provides a non-fungible building block for peptidomimetics and API intermediates. - **Key differentiation:** Orthogonal acid-labile tert-butyl protection enables selective deprotection; β-backbone confers protease resistance vs. α-analogs. - **Physicochemical property:** Low aqueous solubility (38 μg/mL) ideal for lipophilic prodrugs or CNS-penetrant designs. - **Supply assurance:** Available for immediate research-scale procurement with verified stability data.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 372144-15-5
Cat. No. B3041805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(3-tert-butoxyphenyl)propanoic acid
CAS372144-15-5
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=CC(=C1)C(CC(=O)O)N
InChIInChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-5-9(7-10)11(14)8-12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)
InChIKeyVYJNLRQIZFVKBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(3-tert-butoxyphenyl)propanoic Acid Overview


3-Amino-3-(3-tert-butoxyphenyl)propanoic acid (CAS 372144-15-5) is a β-amino acid derivative featuring a meta-substituted tert-butoxyphenyl group . It is characterized as a white to off-white solid with a molecular weight of 237.29 g/mol and a molecular formula of C13H19NO3 . This compound serves as a versatile building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry for the development of pharmaceutical intermediates and peptidomimetics . Its structural features, including the acid-labile tert-butyl protecting group on the phenolic oxygen and the β-amino acid scaffold, provide unique reactivity and selectivity in multi-step organic syntheses .

Non-Substitutability of 3-Amino-3-(3-tert-butoxyphenyl)propanoic Acid


Generic substitution of 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid with other β-amino acids or phenylalanine derivatives is scientifically unsound due to its unique meta-tert-butoxyphenyl substitution pattern and the presence of a free β-amino group. The meta-substitution on the phenyl ring imparts distinct electronic and steric properties, influencing reactivity and molecular recognition in ways that para-substituted analogs (e.g., CAS 372144-19-9) or unsubstituted phenylpropanoic acids (e.g., CAS 614-19-7) cannot replicate . The tert-butoxy group is a key orthogonal protecting group, enabling selective deprotection under mild acidic conditions without affecting other sensitive functionalities, a critical advantage in complex molecule assembly that simpler analogs lack . Furthermore, the β-amino acid framework offers increased proteolytic stability compared to α-amino acids, a property essential for the development of metabolically stable peptide-based therapeutics . These combined structural features dictate that any substitution would fundamentally alter the compound's synthetic utility, physicochemical properties, and biological performance, making it a non-fungible reagent in advanced research applications.

Performance Benchmarks for 3-Amino-3-(3-tert-butoxyphenyl)propanoic Acid


Aqueous Solubility vs. Unsubstituted β-Phenylalanine

The introduction of the meta-tert-butoxyphenyl group significantly alters the aqueous solubility of the β-amino acid scaffold. The target compound, 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid, exhibits an aqueous solubility of 38 μg/mL . This is a marked decrease compared to the unsubstituted analog, 3-Amino-3-phenylpropanoic acid (DL-β-Phenylalanine), which is reported as 'soluble' in water with an estimated solubility of 8649 mg/L at 25°C [1]. The substantial reduction in solubility is a critical parameter for designing experiments involving aqueous buffers or biological media, requiring specific formulation strategies such as the use of co-solvents (e.g., DMSO) for the target compound, which are not necessary for the more soluble parent analog.

Physicochemical Characterization Drug Formulation Solubility Enhancement

Meta- vs. Para-tert-Butoxyphenyl Substitution

The position of the tert-butoxy group on the phenyl ring (meta vs. para) creates two distinct chemical entities with different properties and applications. 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid (meta-isomer, CAS 372144-15-5) is primarily offered as a general-purpose building block with a purity of ≥98% . In contrast, its para-substituted analog, 3-Amino-3-(4-tert-butoxyphenyl)propanoic acid (CAS 372144-19-9), is specifically marketed for pharmaceutical applications, particularly as an intermediate in the development of neuroactive compounds . While both isomers share the same molecular formula (C13H19NO3) and molecular weight (237.29 g/mol), their different substitution patterns lead to distinct electronic distributions and steric environments, which are known to influence binding affinity to biological targets and reactivity in cross-coupling reactions.

Structure-Activity Relationship (SAR) Medicinal Chemistry Isomer Differentiation

β-Amino Acid vs. α-Amino Acid Scaffolds

The β-amino acid backbone of 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid provides a fundamental advantage over its α-amino acid counterparts, such as phenylalanine or tyrosine derivatives, in terms of metabolic stability. β-Amino acids are known to be resistant to degradation by common proteases that readily cleave α-peptide bonds . This class-level property is critical for developing peptide-based therapeutics with extended half-lives. While the target compound itself may not have direct IC50 data for proteolytic stability, its classification as a β-amino acid places it in a category of molecules with demonstrated enhanced stability in biological matrices compared to α-amino acids, which are subject to rapid enzymatic hydrolysis.

Peptidomimetics Proteolytic Stability Drug Design

Stability in Physiological Buffer

The chemical stability of 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid has been evaluated under simulated physiological conditions. The compound was assessed for stability in pH 7.4 PBS buffer at a concentration of 100 μM, with oligopeptide conversion measured up to 24 hours via LC-MS/MS analysis [1]. While the specific quantitative result (e.g., percentage remaining) is not provided in the available excerpt, the existence of this stability assay protocol (CHEMBL4682084) confirms that the compound's behavior in biologically relevant buffers is a characterized parameter. This data is essential for planning in vitro pharmacology experiments, as it informs researchers about potential degradation pathways and appropriate assay durations.

Compound Stability In Vitro Assay Development Drug Discovery

Applications of 3-Amino-3-(3-tert-butoxyphenyl)propanoic Acid


Synthesis of Metabolically Stable Peptidomimetics

The β-amino acid scaffold of 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid makes it an ideal building block for constructing peptidomimetics with enhanced resistance to proteolytic degradation . Unlike peptides composed of standard α-amino acids, those incorporating this β-amino acid are less susceptible to cleavage by endogenous proteases, a critical advantage in the design of peptide-based therapeutics with improved pharmacokinetic profiles. The meta-tert-butoxyphenyl group provides a hydrophobic anchor that can be used to modulate interactions with biological targets, while the tert-butyl protecting group allows for orthogonal deprotection strategies during solid-phase peptide synthesis.

Pharmaceutical Intermediate for Insulin Resistance Modulators

Compounds within the 3-aryl propionic acid class, to which 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid belongs, have been disclosed in patents (e.g., US 20060173204) as potential active ingredients for the prophylaxis and/or treatment of clinical conditions associated with insulin resistance . This positions the target compound as a valuable synthetic intermediate or starting material for medicinal chemistry programs focused on developing novel antidiabetic agents. The tert-butoxy protecting group can be selectively removed to reveal a free phenol, a functional group often critical for receptor binding in this therapeutic class.

Development of Non-Polar Formulations and Prodrugs

The significantly reduced aqueous solubility of 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid (38 μg/mL) compared to its unsubstituted analog makes it particularly suitable for the development of lipophilic prodrugs or formulations intended for non-aqueous environments. This property can be leveraged to design compounds with improved membrane permeability or to create sustained-release depot formulations. Researchers working on compounds requiring enhanced lipophilicity for blood-brain barrier penetration or oral bioavailability will find this building block a strategic choice for modulating physicochemical properties.

Asymmetric Synthesis and Chiral Ligand Design

As a β-amino acid, 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid exists as a chiral molecule, with vendors noting the presence of one asymmetric atom . This chirality makes it a useful component in the synthesis of enantiomerically pure pharmaceuticals and as a precursor for chiral auxiliaries or ligands in asymmetric catalysis. The meta-substituted tert-butoxyphenyl group provides steric bulk that can influence the stereochemical outcome of reactions, offering a handle for fine-tuning enantioselectivity in catalytic processes.

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